![molecular formula C20H29N3O2 B2553682 1-(3-Methylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea CAS No. 2309712-06-7](/img/structure/B2553682.png)
1-(3-Methylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea, also known as “Compound X”, is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic properties. This compound has been synthesized using a unique method and has shown promising results in various research studies.
Applications De Recherche Scientifique
Compound X has shown potential therapeutic properties in various research studies. It has been found to have a high affinity for a specific receptor in the brain, which is involved in the regulation of mood, anxiety, and stress. This receptor is a target for the treatment of various neuropsychiatric disorders, including depression, anxiety, and addiction.
Mécanisme D'action
The exact mechanism of action of Compound X is not fully understood. However, it is believed to act as a positive allosteric modulator of the specific receptor in the brain mentioned earlier. This means that it enhances the activity of the receptor, leading to an increase in the levels of certain neurotransmitters that are involved in the regulation of mood, anxiety, and stress.
Effets Biochimiques Et Physiologiques
Compound X has been found to have various biochemical and physiological effects in animal studies. It has been shown to increase the levels of certain neurotransmitters, including dopamine and serotonin, in the brain. These neurotransmitters are known to play a crucial role in the regulation of mood, anxiety, and stress. Compound X has also been found to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Compound X is its high affinity and selectivity for the specific receptor in the brain. This makes it a promising candidate for the development of new drugs for the treatment of neuropsychiatric disorders. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on Compound X. One of the most promising directions is the development of new drugs based on the structure of this compound for the treatment of neuropsychiatric disorders. Another direction is the investigation of the potential therapeutic properties of this compound in other areas, such as pain management and inflammation. Further studies are also needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Conclusion:
Compound X is a novel compound that has shown promising results in various research studies. It has a high affinity and selectivity for a specific receptor in the brain, which makes it a promising candidate for the development of new drugs for the treatment of neuropsychiatric disorders. However, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic properties in other areas.
Méthodes De Synthèse
The synthesis of Compound X was first reported by a group of chemists in a research paper published in 2015. The synthesis involves the reaction of 8-azabicyclo[3.2.1]oct-3-ene with oxan-4-yl isocyanate, followed by the reaction of the resulting compound with 3-methylphenyl isocyanate. The final product is obtained after purification and characterization using various spectroscopic techniques.
Propriétés
IUPAC Name |
1-(3-methylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-14-3-2-4-15(11-14)21-20(24)22-16-12-18-5-6-19(13-16)23(18)17-7-9-25-10-8-17/h2-4,11,16-19H,5-10,12-13H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQQIZYYODTFMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2CC3CCC(C2)N3C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-4-fluoroaniline](/img/structure/B2553599.png)
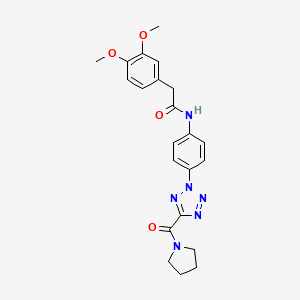
![Ethyl 2-[3-(benzenesulfonyl)propanoylimino]-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2553601.png)
![(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-nitrophenyl)-2-propen-1-one](/img/structure/B2553603.png)
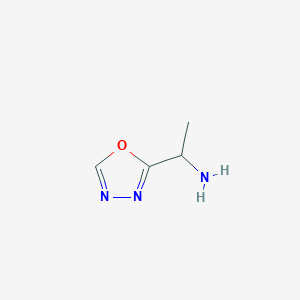
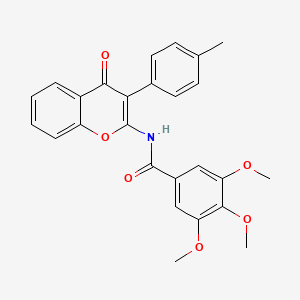
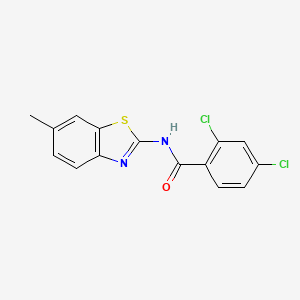
![1-(azepan-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2553611.png)
![2-[2-(4-Fluoro-3-methoxyphenyl)ethenyl]pyrimidine-4-carbonitrile](/img/structure/B2553613.png)
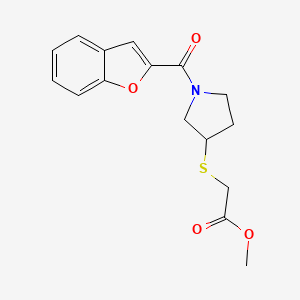
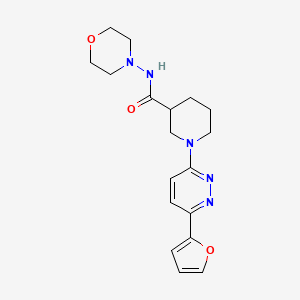
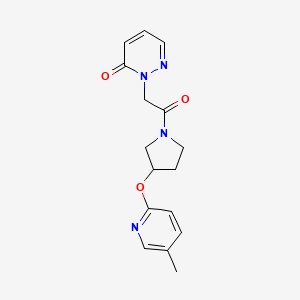
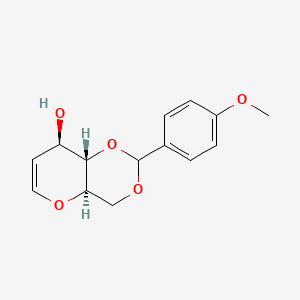
![1-((4-chlorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2553621.png)